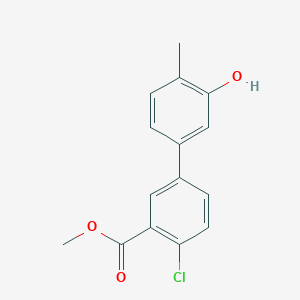
5-(3-Chloro-4-methoxycarbonylphenyl)-2-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-4-methoxycarbonylphenyl)-2-methylphenol, 95% (CMMPMP 95%) is a synthetic chemical compound used for a variety of applications in scientific research. CMMPMP 95% is a white crystalline solid with a melting point of approximately 125°C and a molecular weight of 273.6 g/mol. It is soluble in most organic solvents, such as acetone and methanol, and is insoluble in water.
Aplicaciones Científicas De Investigación
CMMPMP 95% is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals and other organic compounds, as well as in the synthesis of materials for use in the electronics industry. It is also used in the synthesis of organic dyes and pigments, as well as in the synthesis of organic catalysts. Additionally, CMMPMP 95% is used in the synthesis of fragrances and flavors, as well as in the synthesis of insecticides and herbicides.
Mecanismo De Acción
CMMPMP 95% acts as a catalyst in a variety of reactions. In the synthesis of pharmaceuticals, CMMPMP 95% acts as a nucleophilic catalyst, which helps to speed up the reaction and increase the yield of the desired product. In the synthesis of organic dyes and pigments, CMMPMP 95% acts as a Lewis acid, which helps to increase the reactivity of the reactants and promote the formation of the desired product. In the synthesis of fragrances and flavors, CMMPMP 95% acts as an electrophilic catalyst, which helps to speed up the reaction and increase the yield of the desired product.
Biochemical and Physiological Effects
CMMPMP 95% has no known biochemical or physiological effects. It is not toxic and does not interact with any biological molecules. As such, it is safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of CMMPMP 95% in laboratory experiments has several advantages. It is a relatively inexpensive chemical compound, and can be easily synthesized in the laboratory. Additionally, it is not toxic and does not interact with any biological molecules, making it safe for use in laboratory experiments.
The main limitation of CMMPMP 95% is that it is insoluble in water. This means that it cannot be used in reactions involving water-soluble reactants or products. Additionally, CMMPMP 95% is not very reactive, which can limit its effectiveness as a catalyst in some reactions.
Direcciones Futuras
The use of CMMPMP 95% in scientific research is expected to continue to expand in the coming years. It can be used in the synthesis of a wide range of compounds, including pharmaceuticals, organic dyes and pigments, fragrances and flavors, and insecticides and herbicides. Additionally, it can be used in the synthesis of materials for use in the electronics industry. Additionally, CMMPMP 95% can be used as a catalyst in a variety of reactions, including those involving nucleophilic, Lewis acid, and electrophilic catalysts. Finally, CMMPMP 95% can be used to study the reactivity of various compounds, as well as the mechanism of action of various catalysts.
Métodos De Síntesis
CMMPMP 95% is synthesized using a multi-step reaction process. The first step involves the reaction of 3-chloro-4-methoxycarbonylphenylmagnesiumbromide and 2-methylphenol in the presence of a catalyst, such as aluminum chloride. This reaction produces 5-chloro-2-methylphenol, which is then reacted with sodium hydroxide and acetic anhydride to form CMMPMP 95%.
Propiedades
IUPAC Name |
methyl 2-chloro-4-(3-hydroxy-4-methylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-3-4-11(8-14(9)17)10-5-6-12(13(16)7-10)15(18)19-2/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCGMIDUZATRDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684035 |
Source


|
| Record name | Methyl 3-chloro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261987-72-7 |
Source


|
| Record name | Methyl 3-chloro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol, 95%](/img/structure/B6372485.png)


![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol, 95%](/img/structure/B6372491.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol, 95%](/img/structure/B6372499.png)


![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol, 95%](/img/structure/B6372519.png)
